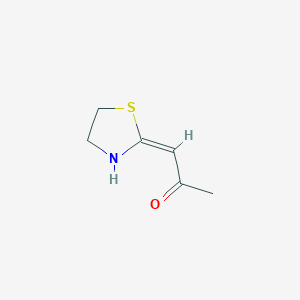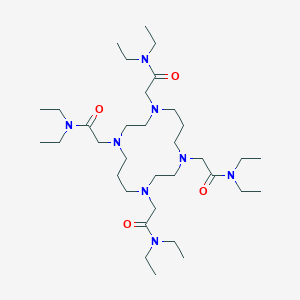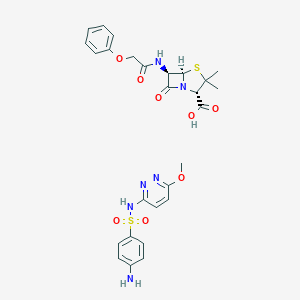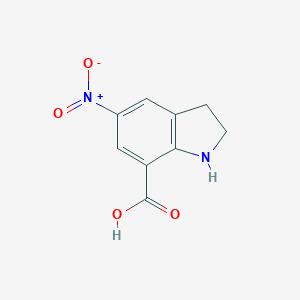
5-Nitroindoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitroindoline-7-carboxylic acid is an organic compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been used in the synthesis of various other compounds and has been found to have potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-Nitroindoline-7-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. These enzymes are involved in the inflammation process, and inhibition of these enzymes has been found to have potential therapeutic applications.
Biochemische Und Physiologische Effekte
5-Nitroindoline-7-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the treatment of various other diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Nitroindoline-7-carboxylic acid in lab experiments is its ease of synthesis. It can be synthesized using simple and inexpensive reagents, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its instability under certain conditions. It can decompose when exposed to heat or light, making it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-Nitroindoline-7-carboxylic acid. One of the areas of interest is the development of new derivatives of this compound with enhanced properties. These derivatives can be used in the development of new drugs for the treatment of various diseases. Another area of interest is the study of the mechanism of action of this compound. A better understanding of its mechanism of action can lead to the development of more effective drugs. Additionally, the use of 5-Nitroindoline-7-carboxylic acid in combination with other compounds can also be explored for potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-Nitroindoline-7-carboxylic acid has been extensively studied for its various applications in scientific research. It has been used as a building block in the synthesis of various other compounds such as indole-7-carboxylic acid derivatives. These derivatives have been found to have potential applications in the field of medicinal chemistry.
Eigenschaften
CAS-Nummer |
133433-66-6 |
|---|---|
Produktname |
5-Nitroindoline-7-carboxylic acid |
Molekularformel |
C9H8N2O4 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-4-6(11(14)15)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2,(H,12,13) |
InChI-Schlüssel |
UGSBYHSBFBUBJO-UHFFFAOYSA-N |
SMILES |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] |
Synonyme |
1H-Indole-7-carboxylicacid,2,3-dihydro-5-nitro-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


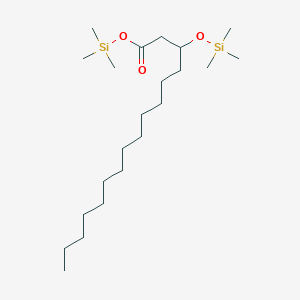
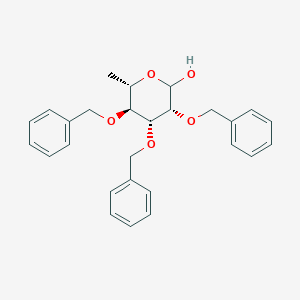
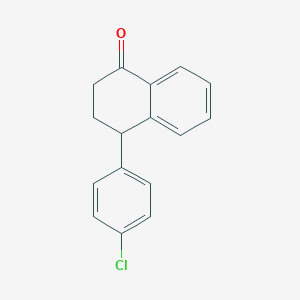
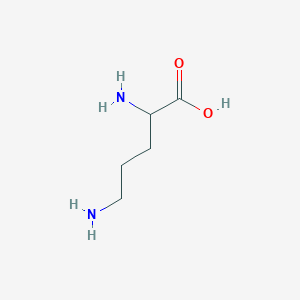
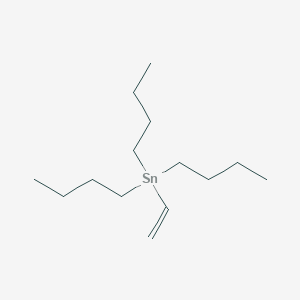
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
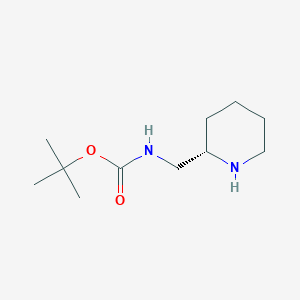
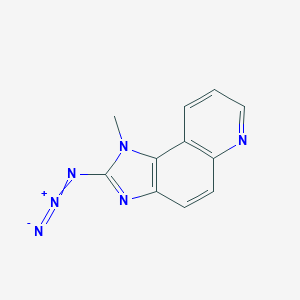
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
